![molecular formula C26H26N4O4S B2965573 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide CAS No. 912886-36-3](/img/no-structure.png)
2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization and substitution reactions .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, exhibit significant antimicrobial properties. These compounds have been synthesized as potential antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Dual Inhibitory Activities
Compounds with a thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors are crucial for the development of antitumor agents, with some compounds showing potent inhibitory activities against human TS and DHFR (Gangjee et al., 2008).
Central Nervous System Depressant Activity
Derivatives of arylthieno[2,3-d]pyrimidin-4-ones have been explored for their potential central nervous system depressant activity. Some synthesized compounds demonstrated marked sedative action, highlighting their potential application in the development of new sedatives (Manjunath et al., 1997).
Insecticidal and Antibacterial Potential
Pyrimidine linked heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. The relationship between structure and biological activity was established, demonstrating the importance of these compounds in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Mécanisme D'action
Target of action
Drugs act by binding to receptors that exist in the body to bind to endogenous ligands . These receptors could be proteins, enzymes, or nucleic acids. The role of these targets varies, but they are usually involved in the regulation of physiological processes.
Mode of action
The compound’s interaction with its targets can either increase or decrease the endogenous response depending on the chemical nature of the drug and the site of binding . This binding can lead to changes in the conformation of the target, which can then alter its activity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-(3,4-dimethylanilino)acetyl chloride with N-phenethylacetamide followed by cyclization with thiosemicarbazide and oxidation with hydrogen peroxide.", "Starting Materials": [ "2-(3,4-dimethylanilino)acetyl chloride", "N-phenethylacetamide", "thiosemicarbazide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-(3,4-dimethylanilino)acetyl chloride with N-phenethylacetamide in the presence of a base such as triethylamine to form 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-phenethylacetamide]", "Step 2: Cyclization of the intermediate with thiosemicarbazide in the presence of a base such as sodium acetate to form 2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide", "Step 3: Oxidation of the final product with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the desired compound" ] } | |
Numéro CAS |
912886-36-3 |
Nom du produit |
2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide |
Formule moléculaire |
C26H26N4O4S |
Poids moléculaire |
490.58 |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-17-8-9-20(14-18(17)2)28-23(32)16-29-21-11-13-35-24(21)25(33)30(26(29)34)15-22(31)27-12-10-19-6-4-3-5-7-19/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32) |
Clé InChI |
YQZJTLBQEYLYRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC=C3)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
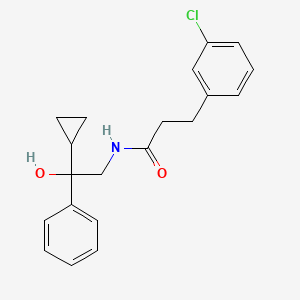
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)
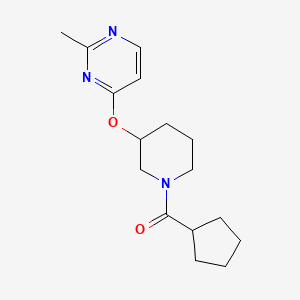
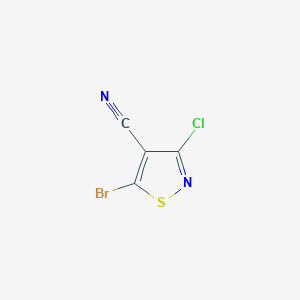
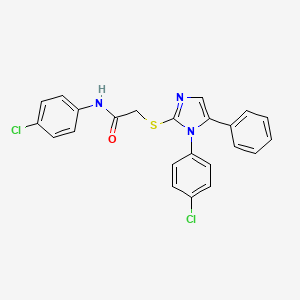
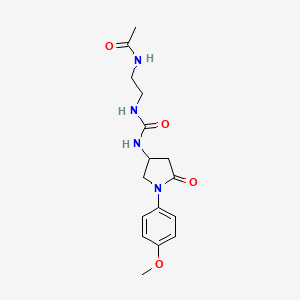
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)

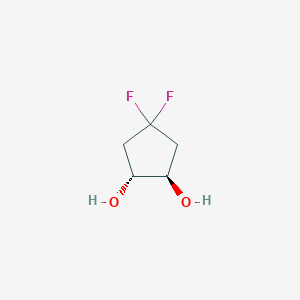
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)